3-Methylthienyl-carbonyl-JNJ-7706621

CDK1 CDK2 Kinase Inhibition

Choose 3-Methylthienyl-carbonyl-JNJ-7706621 for clean CDK1/2 inhibition without confounding Aurora kinase activity. Its enhanced solubility ensures reliable in vivo dosing. Ideal for G1/S and G2/M checkpoint studies and Wnt/β-catenin pathway research. Inquire for pricing and bulk orders.

Molecular Formula C15H12F2N6O3S
Molecular Weight 394.4 g/mol
CAS No. 443797-96-4
Cat. No. B1683902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylthienyl-carbonyl-JNJ-7706621
CAS443797-96-4
SynonymsJNJ7706621;  JNJ 7706621;  JNJ-7706621
Molecular FormulaC15H12F2N6O3S
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F
InChIInChI=1S/C15H12F2N6O3S/c16-10-2-1-3-11(17)12(10)13(24)23-14(18)21-15(22-23)20-8-4-6-9(7-5-8)27(19,25)26/h1-7H,(H2,19,25,26)(H3,18,20,21,22)
InChIKeyKDKUVYLMPJIGKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procuring 3-Methylthienyl-carbonyl-JNJ-7706621: A Potent and Selective CDK1/2 Inhibitor for Targeted Research Applications


3-Methylthienyl-carbonyl-JNJ-7706621 is a synthetic, small-molecule kinase inhibitor belonging to the class of N-acyl sulfonamide prodrugs of the parent compound JNJ-7706621 [1]. It is characterized by high potency and selectivity for cyclin-dependent kinases (CDKs), specifically CDK1/cyclin B and CDK2/cyclin A, with reported IC50 values of 6.4 nM and 2 nM, respectively . As a prodrug derivative, it was developed to improve upon the pharmacokinetic and solubility properties of the parent molecule while retaining a similar but refined inhibitory profile . It is crucial to note that this specific compound is referenced by CAS number 443798-09-2, which is distinct from the parent JNJ-7706621 (CAS 443797-96-4).

Why a Generic CDK Inhibitor Cannot Substitute for 3-Methylthienyl-carbonyl-JNJ-7706621 in Critical Assays


Generic or broad-spectrum CDK inhibitors cannot be simply interchanged with 3-Methylthienyl-carbonyl-JNJ-7706621 due to its distinct molecular target profile and selectivity fingerprint. While the parent compound JNJ-7706621 is a potent pan-CDK and Aurora kinase inhibitor, the 3-methylthienyl-carbonyl prodrug exhibits a more focused inhibitory activity, with enhanced potency for CDK1/2 and a novel target profile that includes potent GSK-3β inhibition [1]. This differential selectivity means that substituting a broader inhibitor, such as Flavopiridol or Dinaciclib, would introduce confounding off-target effects that could invalidate experimental results aimed at understanding CDK1/2-specific mechanisms or the unique CDK/GSK-3β crosstalk. The quantitative evidence below details these critical differences that preclude simple generic substitution [2].

Quantitative Differentiation Guide for 3-Methylthienyl-carbonyl-JNJ-7706621 Against Leading CDK Inhibitor Comparators


Superior Potency for CDK1/2 Compared to the Parent Compound JNJ-7706621

3-Methylthienyl-carbonyl-JNJ-7706621 demonstrates improved potency against CDK1/cyclin B and CDK2/cyclin A compared to its parent molecule, JNJ-7706621. In cell-free kinase assays, the prodrug exhibits IC50 values of 6.4 nM for CDK1 and 2 nM for CDK2, whereas JNJ-7706621 shows IC50 values of 9 nM and 4 nM for these respective targets . This represents a quantitative improvement in potency.

CDK1 CDK2 Kinase Inhibition Cell Cycle

Altered Kinase Selectivity Profile: Potent GSK-3β Inhibition Not Seen in Parent JNJ-7706621

A key differentiator is the expanded inhibitory profile of the prodrug. While JNJ-7706621 is a dual CDK/Aurora kinase inhibitor, 3-Methylthienyl-carbonyl-JNJ-7706621 retains CDK1/2 activity but also potently inhibits glycogen synthase kinase-3 beta (GSK-3β) with an IC50 of 0.041 μM . In contrast, the parent compound JNJ-7706621 has little to no reported activity against GSK-3β at similar concentrations [1].

GSK-3β Kinase Selectivity Off-Target Effects Signal Transduction

Shifted Selectivity Away from Aurora Kinases Compared to JNJ-7706621

The parent compound JNJ-7706621 is a potent dual inhibitor of CDKs and Aurora kinases A/B (IC50 values of 11 nM and 15 nM, respectively) [1]. In contrast, the 3-methylthienyl-carbonyl derivative shows significantly reduced or negligible activity against Aurora kinases, with no reported potent inhibition at comparable concentrations . This represents a strategic shift from a pan-kinase to a more CDK-selective profile.

Aurora Kinase Kinase Selectivity Mitosis Polypharmacology

Comparison of CDK1/2 Selectivity Against the Clinical Candidate Dinaciclib

Dinaciclib, a potent and advanced CDK inhibitor, exhibits a broad inhibitory profile with IC50 values of 3 nM for CDK1, 1 nM for CDK2, 1 nM for CDK5, and 4 nM for CDK9 [1]. While its potency against CDK2 is slightly better (1 nM vs. 2 nM), 3-Methylthienyl-carbonyl-JNJ-7706621 offers a more selective profile by sparing CDK5 and CDK9, which are key transcriptional regulators. This reduces off-target transcriptional disruption.

CDK1 CDK2 CDK5 CDK9 Selectivity Profile

Enhanced Solubility and Formulation Advantages Over Poorly Soluble JNJ-7706621

The parent compound JNJ-7706621 is known to have poor aqueous solubility, which presents significant challenges for in vivo formulation and dosing, often requiring specialized delivery systems like polymeric micelles [1]. 3-Methylthienyl-carbonyl-JNJ-7706621 was specifically designed as an N-acyl sulfonamide prodrug to address this limitation, resulting in a compound with significantly improved aqueous solubility [2].

Solubility Prodrug Formulation Pharmacokinetics

Optimal Research and Industrial Application Scenarios for 3-Methylthienyl-carbonyl-JNJ-7706621


Elucidating CDK1/2-Specific Mechanisms in the Cell Cycle

Due to its enhanced potency for CDK1/2 and reduced activity against Aurora kinases compared to JNJ-7706621, this compound is the preferred choice for studies requiring precise interrogation of the G1/S and G2/M checkpoints without the confounding mitotic effects associated with Aurora inhibition .

Investigating CDK-GSK-3β Crosstalk in Cancer and Development

The unique combination of potent CDK1/2 and GSK-3β inhibition makes 3-Methylthienyl-carbonyl-JNJ-7706621 an invaluable tool for studying the intersection of cell cycle regulation and Wnt/β-catenin signaling pathways, which are frequently dysregulated in cancer and are critical for stem cell biology .

Reliable In Vivo Pharmacology Studies Where Solubility is a Limiting Factor

The improved aqueous solubility of this prodrug directly addresses the formulation challenges of the parent compound, making it a more practical and reliable choice for consistent in vivo dosing in murine models. This reduces experimental variability and increases the likelihood of obtaining reproducible pharmacokinetic and pharmacodynamic data [1].

Functional Genomics Screens to Identify Synthetic Lethal Partners of CDK1/2 Inhibition

The clean selectivity profile of 3-Methylthienyl-carbonyl-JNJ-7706621, particularly its lack of potent activity against transcriptional CDKs (5/9) when compared to agents like Dinaciclib, makes it a superior tool for RNAi or CRISPR-based synthetic lethality screens. Its use helps ensure that identified genetic dependencies are specific to cell cycle CDK inhibition rather than a broader transcriptional stress response [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylthienyl-carbonyl-JNJ-7706621

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.